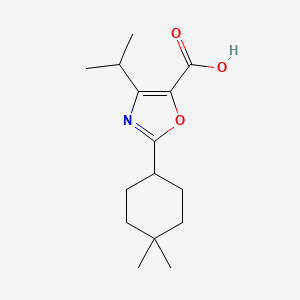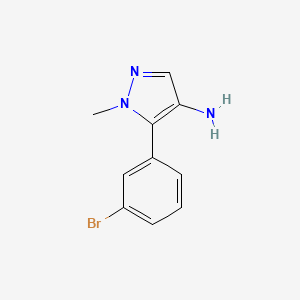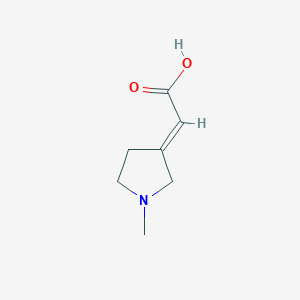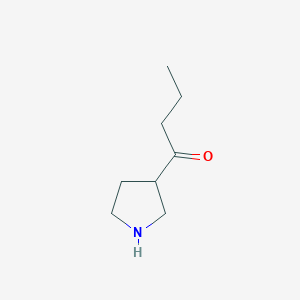
1-(Pyrrolidin-3-YL)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-3-YL)butan-1-one is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-YL)butan-1-one can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Substitution reactions can introduce different substituents onto the pyrrolidine ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidin-2-ones, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
1-(Pyrrolidin-3-YL)butan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, influencing biological processes at the molecular level . Detailed studies on its mechanism of action are ongoing to fully elucidate its effects and potential therapeutic applications.
Comparison with Similar Compounds
1-(Pyrrolidin-3-YL)butan-1-one can be compared with other similar compounds, such as:
Pyrrolidine: A simpler analog with a similar five-membered ring structure.
Pyrrolidin-2-one: A related compound with a lactam structure.
3-(Pyrrolidin-1-yl)piperidine: Another nitrogen-containing heterocycle with similar chemical properties.
These compounds share some structural similarities but differ in their specific chemical and biological properties, highlighting the unique characteristics of this compound.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-8(10)7-4-5-9-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
RMDZDBUELGPZMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


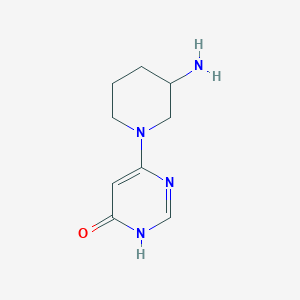
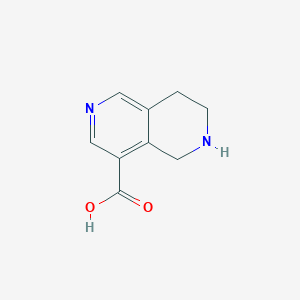
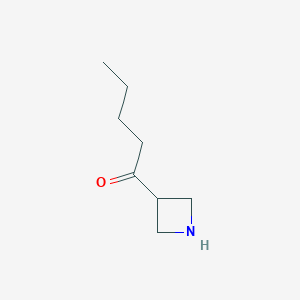
![3-(2-Aminoethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15257238.png)
![[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B15257244.png)
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid](/img/structure/B15257252.png)
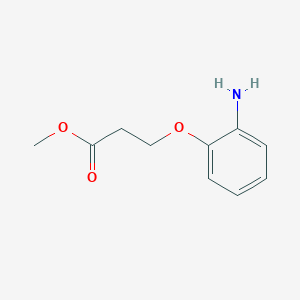
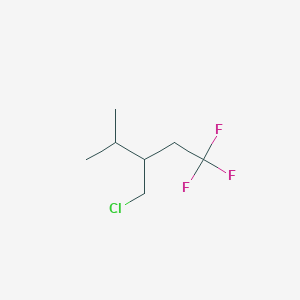
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine](/img/structure/B15257267.png)
![4-[(5-Methylthiophen-3-yl)methylidene]piperidine](/img/structure/B15257270.png)
